molecular formula C20H32N2O2 B8365810 tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate

tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate

Cat. No. B8365810
M. Wt: 332.5 g/mol
InChI Key: ZNTODFOMCBFTCZ-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

3-tert-butyl-5-(pyrrolidin-1-ylmethyl)benzoic acid (382 mg, 0.00146 mol) was stirred in THF (40 mL, 0.4 mol) at 0° C. for 15 minutes. To this cold solution was added diphenylphosphonic azide (0.41 mL, 0.0019 mol) and TEA (0.73 mL, 0.0053 mol). The reaction mixture was allowed to warm to rt and stir for 2 hours. The solvents were evaporated (low heat) and the residue was redissolved in EtOAc. The organic solution was washed with sat. NaHCO3 solution and brine then dried over Na2SO4, filtered, and evaporated (low heat). tert-Butyl alcohol (35.8 mL, 0.374 mol) was added to the residue and the reaction mixture was heated overnight at 85° C. under an atmosphere of nitrogen. The mixture was concentrated and the residue taken up in EtOAc. The organic solution was washed with NaOH and brine, dried over MgSO4,filtered and concentrated. The residue was purified by column chromatography using basic alumina to give tert-butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate. LCMS ES+ 333.
Quantity
382 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
35.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:13]=1)C(O)=O)([CH3:4])([CH3:3])[CH3:2].C1[CH2:24][O:23]CC1.C1C=CC(OP(OC2C=CC=CC=2)([N:34]=[N+]=[N-])=O)=CC=1.[C:44]([OH:48])([CH3:47])([CH3:46])[CH3:45]>>[C:1]([C:5]1[CH:6]=[C:7]([NH:34][C:24](=[O:23])[O:48][C:44]([CH3:47])([CH3:46])[CH3:45])[CH:11]=[C:12]([CH2:14][N:15]2[CH2:16][CH2:17][CH2:18][CH2:19]2)[CH:13]=1)([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
382 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)CN1CCCC1
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Name
TEA
Quantity
0.73 mL
Type
reactant
Smiles
Step Three
Name
Quantity
35.8 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
TEMPERATURE
Type
TEMPERATURE
Details
(low heat)
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in EtOAc
WASH
Type
WASH
Details
The organic solution was washed with sat. NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
(low heat)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated overnight at 85° C. under an atmosphere of nitrogen
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
The organic solution was washed with NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4,filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)CN1CCCC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.